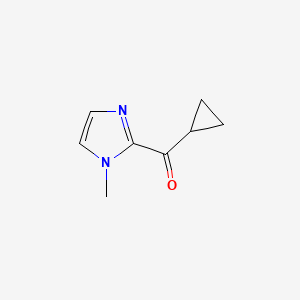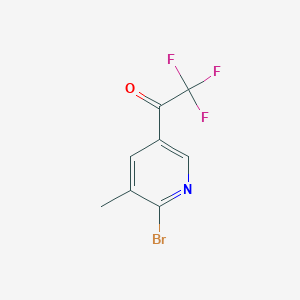
1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
描述
1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 6-bromo-5-methylpyridin-3-ylboronic acid with trifluoroacetic acid under palladium-catalyzed conditions.
Direct Halogenation: Bromination of 5-methylpyridin-3-yl trifluoroacetate followed by subsequent functional group transformations.
Industrial Production Methods:
Batch Process: Large-scale synthesis using continuous stirred-tank reactors (CSTR) to maintain consistent reaction conditions.
Flow Chemistry: Utilizing microreactors for precise control over reaction parameters, enhancing yield and purity.
Types of Reactions:
Oxidation: Conversion of the methyl group to a carboxylic acid derivative.
Reduction: Reduction of the trifluoromethyl group to a trifluoromethanol derivative.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Major Products Formed:
Oxidation: 1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroacetic acid.
Reduction: 1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoromethanol.
Substitution: 1-(6-cyano-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone.
科学研究应用
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery, particularly in the design of new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to potent biological activity. The bromine atom facilitates further chemical modifications, expanding its utility in drug design.
相似化合物的比较
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of bromine, affecting reactivity and biological activity.
1-(6-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone: Different position of the bromine atom, leading to variations in chemical properties and applications.
This compound stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQYONJIJSSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200156 | |
| Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402148-94-0 | |
| Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402148-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


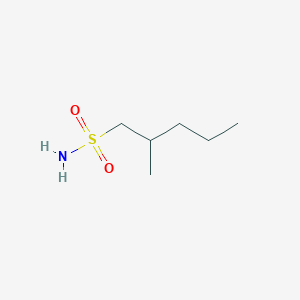
![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)
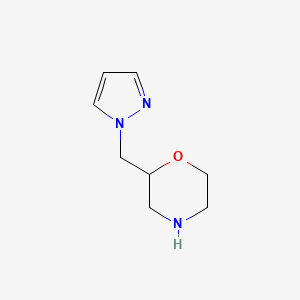
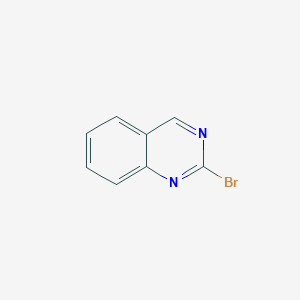
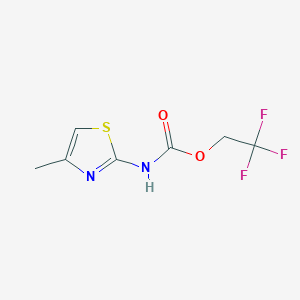
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
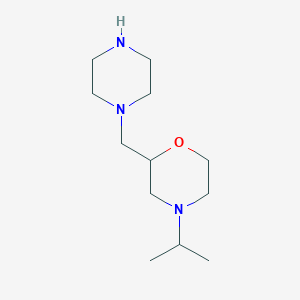
![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)
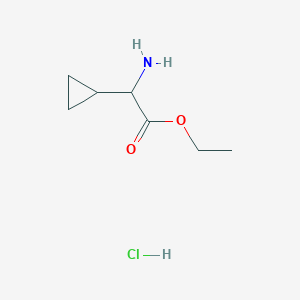
![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)
